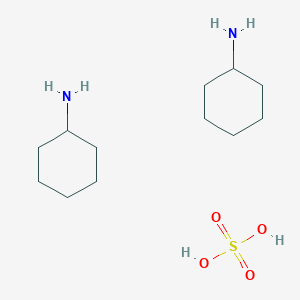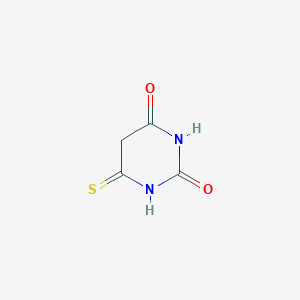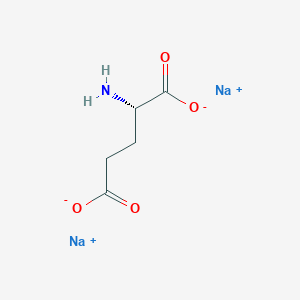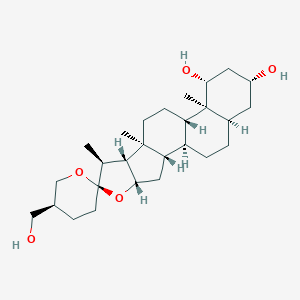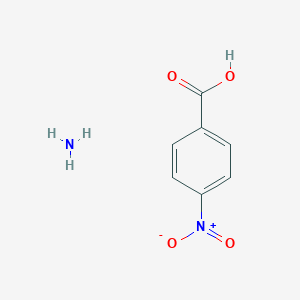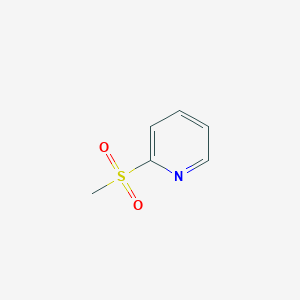
2-(Methylsulfonyl)pyridine
概要
説明
2-(Methylsulfonyl)pyridine is a sulfur-containing organic compound that is part of a broader class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl functional group attached to a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom. The methylsulfonyl group is a versatile moiety in organic synthesis and medicinal chemistry due to its ability to undergo various chemical transformations and its influence on the biological activity of molecules .
Synthesis Analysis
The synthesis of 2-(methylsulfonyl)pyridine derivatives can be achieved through various methods. For instance, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves the introduction of substituents at specific positions on the pyridine ring to optimize cyclooxygenase-2 inhibitory activity . Another method involves the reaction of 2-chloropyridine with sodium methylmercaptide, followed by oxidation and bromination to yield 2-pyridyl tribromomethyl sulfone . Additionally, the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in the synthesis of Dexlansoprazole, has been reported with a focus on green chemistry metrics .
Molecular Structure Analysis
The molecular structure of 2-(methylsulfonyl)pyridine derivatives is characterized by the presence of a pyridine ring and a sulfonyl group. The structural characterization of metal complexes containing these derivatives reveals the potential for tridentate ligand behavior, which can lead to the formation of various metal complexes with different properties . The molecular structure plays a crucial role in the biological activity and chemical reactivity of these compounds.
Chemical Reactions Analysis
2-(Methylsulfonyl)pyridine derivatives participate in a variety of chemical reactions. For example, they can be used as reagents in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons . They also show catalytic activity in the synthesis of 2-amino-3-cyanopyridines . The sulfonyl group can be transformed into different functional groups, such as sulfones and sulfoxides, which can further react to form complex structures like thieno[2,3-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(methylsulfonyl)pyridine derivatives are influenced by the presence of the sulfonyl group. These properties are important for the application of these compounds in various fields, including pharmaceuticals and materials science. For instance, the antibacterial activity of 2-(phenylsulfonyl)amino pyridine has been tested, showing potential as an antimicrobial agent . The spin-crossover and crystallographic phase changes of iron(II) complexes of sulfonyl-containing ligands demonstrate the interplay between molecular structure and physical properties .
科学的研究の応用
-
Pyridinium Salts
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : The review highlights the synthetic routes and reactivity of pyridinium salts .
- Results or Outcomes : Pyridinium salts are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
Pyridine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .
- Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
- Results or Outcomes : Pyridine derivatives have shown activities as IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
-
Pyridinium Salts
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : The review highlights the synthetic routes and reactivity of pyridinium salts .
- Results or Outcomes : Pyridinium salts are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
2-(Methylsulfonyl)pyridine
- Scientific Field : Organic Chemistry
- Application Summary : 2-(Methylsulfonyl)pyridine is a type of pyridine derivative .
- Methods of Application : The specific methods of application for 2-(Methylsulfonyl)pyridine are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes of using 2-(Methylsulfonyl)pyridine are not detailed in the available resources .
-
Pyridinium Salts
- Scientific Field : Organic Chemistry
- Application Summary : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application : The review highlights the synthetic routes and reactivity of pyridinium salts .
- Results or Outcomes : Pyridinium salts are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
2-(Methylsulfonyl)pyridine
- Scientific Field : Organic Chemistry
- Application Summary : 2-(Methylsulfonyl)pyridine is a type of pyridine derivative .
- Methods of Application : The specific methods of application for 2-(Methylsulfonyl)pyridine are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes of using 2-(Methylsulfonyl)pyridine are not detailed in the available resources .
Safety And Hazards
将来の方向性
Pyridine molecules have been widely used to improve the performances of perovskite solar cells (PSCs) . The effects of pyridine molecular structure, especially the functional group, on the defects passivation of perovskite solar cell have been investigated . This research could lead to the development of new pyrimidines as anti-inflammatory agents .
特性
IUPAC Name |
2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKVJBRTCQNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168937 | |
| Record name | 2-(Methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)pyridine | |
CAS RN |
17075-14-8 | |
| Record name | 2-(Methylsulfonyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17075-14-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHYLSULFONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2J616S09T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




